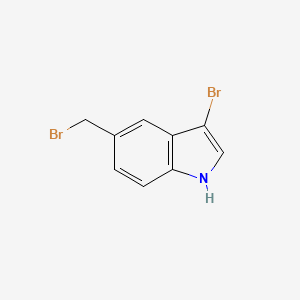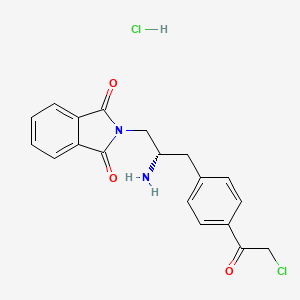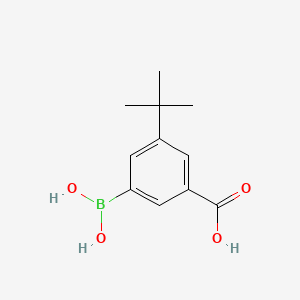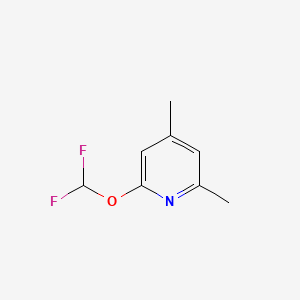
3-Bromo-5-(bromomethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(bromomethyl)-1H-indole” is a brominated indole compound. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole has bromine atoms attached at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a fused benzene and pyrrole ring (forming the indole structure), with bromine atoms attached at the 3rd and 5th positions .Chemical Reactions Analysis
Indoles are versatile molecules in organic chemistry and can undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions . The bromine atoms in “this compound” make it a good candidate for further reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Crystallography and Molecular Structure Analysis : Studies have focused on the intermolecular interactions and crystal structures of indole derivatives. For example, Barakat et al. (2017) examined the crystal structure, Hirshfeld surface, and thermal analysis of a specific indole compound, providing insights into its molecular interactions (Barakat et al., 2017). Similarly, Geetha et al. (2017) analyzed the crystal structure and Hirshfeld surface of an indole derivative, revealing details about its intermolecular interactions (Geetha et al., 2017).
Synthesis of Indole Derivatives : Research has been conducted on the synthesis of various indole derivatives, which are important in the pharmaceutical industry. For instance, Zhao-chan (2013) reported the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, highlighting a high-yield method without the need for metal catalysts (Zhao-chan, 2013). In addition, Zhang and Larock (2003) explored the palladium-catalyzed intramolecular annulation of alkynes for synthesizing gamma-carboline derivatives (Zhang & Larock, 2003).
Antimicrobial and Anticancer Activity : Some studies have focused on the potential antimicrobial and anticancer properties of indole derivatives. Mageed et al. (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, demonstrating significant antibacterial properties (Mageed, El- Ezabi, & Khaled, 2021). Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent with promising inhibitory effects on GST isozymes (Yılmaz et al., 2020).
Organic Chemistry Applications : Research in organic chemistry has explored the reactivity and applications of indole derivatives in various chemical reactions. Trofimov et al. (1973) studied the reactions of 2-bromomethyl derivatives of benzofuran and indole with nucleophilic reagents (Trofimov, Tsyshkova, & Grinev, 1973).
Pharmacological Studies : Indole derivatives have been studied for their potential pharmacological applications. Mahboobi et al. (2008) found that compounds containing indole substructures exhibited antibacterial activity against resistant strains of bacteria (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCCPSTLYJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678767 |
Source


|
| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-27-7 |
Source


|
| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)


![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)


![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)

![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
